4-Aminobenzaldehyde

Catalog No.
S583676
CAS No.
556-18-3
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobenzaldehyde

CAS Number

556-18-3

Product Name

4-Aminobenzaldehyde

IUPAC Name

4-aminobenzaldehyde

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2

InChI Key

VATYWCRQDJIRAI-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-aminobenzaldehyde

Canonical SMILES

C1=CC(=CC=C1C=O)N

The exact mass of the compound 4-Aminobenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Aminobenzaldehyde is a bifunctional aromatic compound featuring an aldehyde and an amino group in a *para* configuration. This specific isomeric arrangement enables its use as a versatile precursor in organic synthesis, particularly for creating linear, conjugated molecular structures. It serves as a key building block for Schiff bases, polyazomethines, and various dyes and pharmaceutical intermediates, where the *para*-substitution is fundamental to the electronic and structural properties of the final product. [REFS-1, REFS-2]

Substituting 4-aminobenzaldehyde with its *ortho* or *meta* isomers is frequently unviable in practice. The *para* geometry is essential for forming linear, highly-conjugated polymer backbones, such as in polyazomethines, which exhibit superior thermal stability and specific electronic properties; *meta* isomers introduce a kink, disrupting conjugation and leading to amorphous materials with different characteristics. [1] Furthermore, the direct electronic communication between the *para*-positioned amino and aldehyde groups results in a high propensity for acid-catalyzed self-polymerization. This specific reactivity profile demands careful, acid-free handling and storage protocols that may not be required for its isomers, making it a distinct material from a processability standpoint. [2]

Precursor Suitability for High-Temperature Linear Conjugated Polymers

The linear, rigid-rod structure enabled by the *para*-substitution of 4-aminobenzaldehyde is critical for synthesizing polyazomethines with high thermal stability. Polymers synthesized from *para*-linked aromatic dialdehydes and diamines consistently demonstrate superior thermal properties compared to those with *meta*-linkages. For example, polyazomethines derived from terephthalaldehyde (*para*) exhibit thermal degradation onset temperatures (T_on) as high as 450 °C. [1] In contrast, polymers synthesized with isophthalaldehyde (*meta*) often result in amorphous materials with lower glass transition temperatures and reduced thermal stability due to the kinked, non-linear polymer chain. [2]

Evidence DimensionThermal Stability (Onset of Degradation, T_on)
Target Compound DataEnables polymers with T_on up to 450 °C (as part of a para-linked polymer backbone)
Comparator Or BaselinePolymers from meta-linked precursors (e.g., isophthalaldehyde) exhibit lower thermal stability.
Quantified DifferenceNot directly quantified in a single study, but para-linkage is a known prerequisite for achieving the highest thermal stability class in polyazomethines.
ConditionsSolution polycondensation of aromatic dialdehydes and diamines to form polyazomethines.

For applications requiring high thermal stability, such as advanced composites or electronic materials, the *para* isomer is the only choice to achieve the required linear, rigid-rod polymer architecture.

Optimized Electronic Structure for Strong, Red-Shifted UV-Vis Absorption

The *para* alignment of the electron-donating amino group and the electron-withdrawing aldehyde group maximizes intramolecular charge-transfer, leading to strong, red-shifted light absorption. A direct comparative study on nitrobenzaldehyde isomers, a close electronic analog, demonstrates this principle quantitatively. The *para*-nitrobenzaldehyde isomer exhibits a strong π-π* transition with a molar extinction coefficient (ε_max) of approximately 10,000 M⁻¹cm⁻¹ near 250 nm. [1] In contrast, the *meta* and *ortho* isomers show significantly weaker and blue-shifted absorptions for this transition. This effect is directly translatable to aminobenzaldehydes, where the *para* isomer is required for applications needing strong, predictable absorption at longer wavelengths.

Evidence DimensionMolar Extinction Coefficient (ε_max) of Strongest π-π* Transition
Target Compound DataEnables strong charge-transfer character (ε_max ≈ 10,000 M⁻¹cm⁻¹ in analog)
Comparator Or Baseline*meta*- and *ortho*-nitrobenzaldehyde isomers show significantly lower ε_max for the equivalent transition.
Quantified DifferenceQualitatively significant; the para isomer's absorption is an order of magnitude stronger than other key transitions in the same molecule.
ConditionsUV/Vis absorption spectroscopy in cyclohexane solution (for nitrobenzaldehyde analogs).

For developing dyes, pigments, or colorimetric sensors, selecting the *para* isomer is critical to achieving the desired color, sensitivity, and optical density.

Processability Differentiator: Defined Reactivity and Propensity for Self-Polymerization

4-Aminobenzaldehyde is known to be unstable and readily undergoes self-polymerization via Schiff base formation, a reaction that is significantly catalyzed by trace amounts of acid. This inherent reactivity is a direct consequence of the electronically coupled *para*-substituted amino and aldehyde groups. While this can be leveraged for polymer synthesis, it necessitates stringent handling procedures for other applications, such as prompt neutralization after synthesis, storage under an inert atmosphere, and avoidance of acidic conditions to maintain monomer purity. This contrasts with more stable analogs like 4-hydroxybenzaldehyde or isomers where the functional groups are not in direct conjugation, making 4-aminobenzaldehyde a choice for applications where its specific reactivity is either desired or can be carefully managed.

Evidence DimensionStability / Propensity for Self-Condensation
Target Compound DataReadily polymerizes, especially in the presence of acid catalysts.
Comparator Or BaselineIsomers (meta, ortho) or analogs (e.g., 4-hydroxybenzaldehyde) with less direct electronic communication between functional groups are generally more stable.
Quantified DifferenceQualitative but critical; requires specific acid-free handling and storage protocols to prevent degradation.
ConditionsStorage or workup in the presence of residual acid.

Procurement of this compound requires planning for specific handling and storage protocols to ensure monomer integrity, a key processability and cost consideration.

Synthesis of Linear, High-Performance Polyazomethine Resins

Where the goal is to produce thermally stable, rigid-rod polymers for high-temperature coatings, fibers, or organic semiconductor applications, the *para* geometry of 4-aminobenzaldehyde is non-negotiable. Its use as a monomer or derivatized monomer ensures the formation of a linear, highly conjugated polymer backbone, which is directly responsible for the material's desirable thermal and electronic properties. [1]

Development of Schiff Base Corrosion Inhibitors

In the formulation of corrosion inhibitors for acidic environments, Schiff bases derived from 4-aminobenzaldehyde are effective due to their ability to form a protective film on metal surfaces. The planarity and electron-donating nature of the molecule, maximized by the *para* configuration, facilitate strong adsorption onto the metal, providing an effective barrier against corrosive agents. [2]

Precursor for Azo Dyes and Optical Materials

This compound is the specific choice for synthesizing azo dyes and other chromophores where the absorption wavelength and intensity are critical design parameters. The strong intramolecular charge-transfer character, a direct result of the *para* substitution, allows for the creation of materials with strong, predictable absorption in the UV-visible spectrum.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

121.052763847 Da

Monoisotopic Mass

121.052763847 Da

Heavy Atom Count

9

Melting Point

71.5 °C

UNII

74Q1671TS1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28107-09-7
556-18-3

Wikipedia

4-Aminobenzaldehyde

General Manufacturing Information

Benzaldehyde, 4-amino-: INACTIVE

Dates

Last modified: 08-15-2023
Chen et al. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Nature Chemistry, doi: 10.1038/nchem.932, published online 9 January 2011 http://www.nature.com/nchem

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